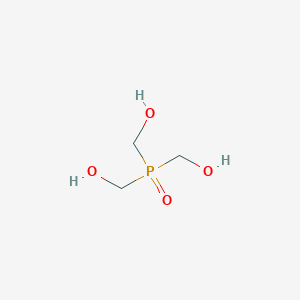

Tris(hydroxymethyl)phosphine oxide

Description

Properties

IUPAC Name |

bis(hydroxymethyl)phosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c4-1-8(7,2-5)3-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVZORUPSXTRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)P(=O)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040213 | |

| Record name | Tris(hydroxymethyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-12-5 | |

| Record name | Tris(hydroxymethyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(hydroxymethyl)phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, phosphinylidynetris- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol, 1,1',1''-phosphinylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(hydroxymethyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphinylidynetrimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(HYDROXYMETHYL)PHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427X213Z3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(hydroxymethyl)phosphine Oxide: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) is an organophosphorus compound with the chemical formula (HOCH₂)₃PO. It is a white, crystalline solid that is highly soluble in water.[1] THPO has garnered significant interest in various scientific and industrial fields due to its versatile chemical properties. Primarily recognized as an efficient, halogen-free flame retardant, its utility extends to being a crucial intermediate in the synthesis of other organophosphorus compounds, including ligands and materials for drug delivery.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of THPO, including its synthesis, chemical characteristics, and key applications, with a focus on providing researchers and professionals in drug development with essential technical data and methodologies.

Chemical and Physical Properties

The core properties of tris(hydroxymethyl)phosphine oxide are summarized in the tables below, providing a quick reference for its physical characteristics and chemical identifiers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₉O₄P | [2] |

| Molecular Weight | 140.07 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 56-58 °C | [4] |

| Boiling Point | Decomposes upon attempted distillation | [5] |

| Solubility | Highly soluble in water; soluble in alcohols | [1][5] |

| Density | 1.478 g/cm³ (predicted) | [4] |

| CAS Number | 1067-12-5 | [2] |

| PubChem CID | 70598 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ³¹P NMR (D₂O) | δ 48.9 ppm (singlet) |

| ¹³C NMR (D₂O) | δ 52.2 ppm (doublet) |

| ¹H NMR (D₂O) | δ 4.20 ppm (doublet, J(P,H) = 3.1 Hz) |

| Infrared (IR) | Strong bands at 1043 cm⁻¹ and 1134 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/e 124 (for the corresponding phosphine) |

Synthesis of this compound

THPO is primarily synthesized through the oxidation of tris(hydroxymethyl)phosphine (THP) or by the treatment of tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS), with a base.[3]

Experimental Protocol 1: Synthesis from Tris(hydroxymethyl)phosphine (THP)

This protocol describes the synthesis of THPO via the oxidation of THP using hydrogen peroxide.

Materials:

-

Tris(hydroxymethyl)phosphine (THP)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known amount of tris(hydroxymethyl)phosphine in deionized water.

-

With continuous stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

After the addition is complete, gently heat the reaction mixture to approximately 50 °C for several hours to ensure the complete oxidation of THP to THPO.

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the THP signal and the appearance of the THPO signal at approximately 49 ppm.

-

Once the reaction is complete, the water and any excess hydrogen peroxide are removed under reduced pressure using a rotary evaporator to yield the crude THPO product.

-

The resulting white solid can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Protocol 2: Synthesis from Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

This method involves the use of a strongly basic anion exchange resin to convert THPC to THPO.[1]

Materials:

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Strongly basic anion exchange resin (hydroxide form)

-

Deionized water

-

Beaker or flask

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Prepare a slurry of the strongly basic anion exchange resin in deionized water.

-

Dissolve the tetrakis(hydroxymethyl)phosphonium chloride in deionized water.

-

Slowly add the THPC solution to the resin slurry with stirring. An excess of the basic resin is required for the conversion to THPO.[1]

-

The reaction mixture is stirred for a period sufficient to allow for the complete conversion of THPC to THPO. The progress can be monitored by analyzing aliquots of the aqueous phase by ³¹P NMR.

-

Once the reaction is complete, the resin is removed by filtration.

-

The aqueous filtrate, containing the THPO, is collected.

-

The water is removed from the filtrate under reduced pressure using a rotary evaporator to yield the this compound product.

-

The product can be purified by recrystallization.

Reactivity and Applications

This compound is a reactive molecule due to the presence of three primary alcohol functionalities and a polar phosphine (B1218219) oxide group.[6] The hydroxyl groups can undergo esterification, etherification, and reactions with isocyanates, making THPO a valuable crosslinker or chain extender in the synthesis of flame-retardant polymers such as polyurethanes, polyesters, and polyethers.[3][6]

The phosphine oxide group imparts thermal stability and can act as a ligand for metal ions.[6] Halogenation of the hydroxyl groups leads to the formation of tris(halomethyl)phosphine oxides, which are versatile intermediates for the synthesis of other functionalized organophosphorus compounds.[3]

In the context of drug development, THPO and its derivatives have been explored as scaffolds for the synthesis of novel therapeutic agents and as components of drug delivery systems.[6] Its high water solubility and low toxicity profile make it an attractive building block for biocompatible materials.

Logical Workflow: Synthesis and Characterization of THPO

As no specific biological signaling pathways involving THPO have been identified in the scientific literature, the following diagram illustrates the logical workflow for its synthesis and characterization, a critical process for its application in research and development.

Conclusion

This compound is a versatile and valuable compound with a well-established role in materials science and emerging potential in other fields, including pharmaceuticals. Its straightforward synthesis, high reactivity of its hydroxyl groups, and the stability of the phosphine oxide core make it an attractive building block for a wide range of applications. This guide provides the fundamental data and experimental context necessary for researchers and drug development professionals to effectively utilize THPO in their work. The provided experimental protocols offer a starting point for the synthesis and subsequent modification of this important organophosphorus compound.

References

- 1. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and this compound - Google Patents [patents.google.com]

- 2. This compound | C3H9O4P | CID 70598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to Thrombopoietin (THPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombopoietin (THPO), also known as megakaryocyte growth and development factor (MGDF), is a glycoprotein (B1211001) hormone that serves as the primary regulator of platelet production, a process known as thrombopoiesis.[1] Encoded by the THPO gene, this cytokine is crucial for the proliferation and maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[1][2] THPO exerts its effects by binding to the c-Mpl receptor (CD110), a member of the hematopoietic cytokine receptor superfamily.[1][3] This interaction triggers a cascade of intracellular signaling pathways that are fundamental to hematopoiesis. This guide provides a detailed overview of the chemical structure, reactivity (biological activity), and associated experimental protocols for THPO.

Chemical Structure of Thrombopoietin

Human THPO is a 332-amino acid glycoprotein.[1] Its structure is characterized by two distinct domains:

-

N-terminal Domain: This domain is homologous to erythropoietin and is responsible for binding to the c-Mpl receptor. It adopts a four-α-helix bundle structure.[1]

-

C-terminal Domain: This portion of the protein is heavily glycosylated with N- and O-linked glycans. These sugar modifications enhance the stability of the protein and extend its half-life in the plasma.[1]

The mature form of THPO has a molecular weight ranging from 70 to 95 kDa, largely due to these post-translational modifications.[1]

Reactivity and Biological Activity

The "reactivity" of THPO in a biological context refers to its interaction with its receptor, c-Mpl, and the subsequent activation of downstream signaling pathways. This process is central to its role in regulating platelet production.

THPO-c-Mpl Receptor Interaction

THPO binds to the c-Mpl receptor, which is expressed on the surface of hematopoietic stem cells, megakaryocyte progenitors, and platelets.[1] This binding event induces the homodimerization of the c-Mpl receptor, bringing two receptor molecules together.[1][4] This dimerization is the critical first step in initiating intracellular signaling.

Key Signaling Pathways

The activation of the c-Mpl receptor by THPO triggers several key intracellular signaling pathways:

-

JAK-STAT Pathway: This is the primary signaling cascade activated by THPO.[1] Upon receptor dimerization, Janus kinase 2 (JAK2) molecules associated with the intracellular domains of the receptor become activated and phosphorylate each other.[1] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[1] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation and differentiation.[5]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also activated by THPO and plays a significant role in megakaryocyte differentiation and endomitosis.[6][7] This pathway involves a cascade of protein kinases, including ERK1 and ERK2, which are rapidly phosphorylated upon TPO stimulation.[6][7]

-

PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is crucial for promoting cell survival and proliferation.[4][8] Activation of this pathway by THPO helps to prevent apoptosis in megakaryocyte progenitors and supports their expansion.[8][9][10]

The interplay of these signaling pathways ultimately leads to the maturation of megakaryocytes and the subsequent release of platelets into the bloodstream.[1]

Quantitative Data

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Kd) | ||||

| High-affinity binding to c-Mpl | 163 ± 31 pM | Human | Radioligand binding assay | [11] |

| Low-affinity binding to c-Mpl | Micromolar range | Human | Not specified | [12] |

| Pharmacokinetics | ||||

| Plasma half-life | 20–40 hours | Human | Not specified | [1] |

| Endogenous binding capacity | 164.0 pM | Human | Pharmacokinetic modeling | [13] |

| Equilibrium dissociation constant (Kd) | 45.5 pM | Human | Pharmacokinetic modeling | [13] |

| Bioassay Sensitivity | ||||

| ELISA Kit (R&D Systems) | 18.5 pg/mL | Human | ELISA | [14] |

| ELISA Kit (Invitrogen) | 90 pg/mL | Human | ELISA | [15] |

| ELISA Kit (Abcam) | 11 pg/mL | Human | ELISA |

Experimental Protocols

Measurement of THPO Concentration by ELISA

A common method for quantifying THPO in biological samples is the enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for a sandwich ELISA:

Materials:

-

Microplate pre-coated with a capture antibody specific for THPO.

-

Detection antibody specific for THPO, typically biotinylated.

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent.

-

THPO standards and samples.

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the THPO standard to generate a standard curve.

-

Binding: Add standards and samples to the wells of the pre-coated microplate. Incubate to allow THPO to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection: Add the biotinylated detection antibody to each well. Incubate to allow the detection antibody to bind to the captured THPO.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Enzyme Conjugation: Add Streptavidin-HRP to each well. Incubate to allow the streptavidin to bind to the biotinylated detection antibody.

-

Washing: Wash the plate to remove unbound enzyme conjugate.

-

Substrate Reaction: Add TMB substrate solution to each well. Incubate in the dark to allow the HRP to catalyze the color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Calculate the concentration of THPO in the samples by interpolating from the standard curve.

TPO Bioassay (Amplex UltraRed Method)

This assay measures the peroxidase activity of TPO and can be used to screen for inhibitors.[16]

Materials:

-

Source of TPO (e.g., recombinant TPO or cell extracts).

-

Amplex™ UltraRed reagent.

-

Hydrogen peroxide (H₂O₂).

-

Assay buffer.

-

Test compounds.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the TPO source, test compound, and Amplex™ UltraRed reagent in the assay buffer.

-

Initiation: Start the reaction by adding H₂O₂.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[17]

-

Measurement: Measure the fluorescence of the reaction product using a fluorescence microplate reader.

-

Analysis: Determine the inhibitory effect of the test compounds by comparing the fluorescence in their presence to that of a control without the inhibitor.

Visualizations

Caption: THPO signaling pathways.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Thrombopoietin - Wikipedia [en.wikipedia.org]

- 3. Thrombopoietin receptor - Wikipedia [en.wikipedia.org]

- 4. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Thrombopoietin-induced activation of the mitogen-activated protein kinase (MAPK) pathway in normal megakaryocytes: role in endomitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 11. Interaction of thrombopoietin with the platelet c-mpl receptor in plasma: binding, internalization, stability and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic model of target-mediated disposition of thrombopoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Thrombopoietin ELISA - Quantikine DTP00B: R&D Systems [rndsystems.com]

- 15. Human Thrombopoietin ELISA Kit (EHTHPO) - Invitrogen [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Synthesis of Tris(hydroxymethyl)phosphine oxide from Tetrakis(hydroxymethyl)phosphonium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) from Tetrakis(hydroxymethyl)phosphonium chloride (THPC). THPO is a valuable intermediate in the synthesis of various organophosphorus compounds, finding applications in flame retardants, ligands for catalysis, and as a building block in medicinal chemistry. This document details the core synthetic methodologies, presents quantitative data for comparison, provides explicit experimental protocols, and visualizes the key chemical transformations and workflows.

Introduction to the Synthesis

The conversion of THPC to THPO is a multi-step process that fundamentally involves the removal of one hydroxymethyl group and the oxidation of the phosphorus center. The overall transformation can be represented as:

[P(CH₂OH)₄]⁺Cl⁻ → P(O)(CH₂OH)₃ + CH₂O + HCl

This process is typically achieved through two main strategies: a two-step synthesis involving the isolation of the intermediate Tris(hydroxymethyl)phosphine (THP), or a more direct one-pot synthesis. The choice of method depends on the desired purity, yield, and scale of the reaction.

Synthetic Methodologies and Data Presentation

Several methods have been developed for the synthesis of THPO from THPC. The most common approaches are:

-

Two-Step Synthesis via THP Intermediate: This classic approach involves the initial neutralization of THPC to form THP, which is then oxidized to THPO.

-

One-Pot Synthesis with a Strong Base: This method utilizes a strong base, such as sodium hydroxide (B78521), to directly convert THPC to THPO in a single reaction vessel. Often, a formaldehyde (B43269) scavenger is employed to improve reaction efficiency.

-

Synthesis using a Basic Anion Exchange Resin: This method offers a cleaner reaction profile by using a solid-supported base to facilitate the transformation, simplifying purification.

The following table summarizes the quantitative data associated with these primary synthetic routes.

| Synthesis Method | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Two-Step Synthesis | 1. Triethylamine 2. Hydrogen Peroxide | ~94%[1] | High (after purification) | Well-established; allows for isolation of THP intermediate. | Longer procedure; requires handling of intermediate. |

| One-Pot Synthesis | Sodium Hydroxide, Sodium Sulfite (B76179) | High (>95% reported in industrial manufacturing)[2] | Up to 98%[2] | High throughput; shorter reaction time. | Purification can be more challenging due to salt byproducts. |

| Basic Anion Exchange Resin | Strongly basic anion exchange resin | 88% (as a light yellow oil)[3] | Substantially pure after evaporation[3] | Simplified purification; avoids soluble base contamination. | Requires preparation and handling of the resin; may be less scalable. |

Experimental Protocols

Two-Step Synthesis via THP Intermediate

This protocol is adapted from a literature procedure and involves the initial formation of THP from THPC, followed by its oxidation to THPO.[1]

Step 1: Synthesis of Tris(hydroxymethyl)phosphine (THP)

-

In a well-ventilated fume hood, dissolve commercially available Tetrakis(hydroxymethyl)phosphonium chloride (THPC) in a suitable solvent such as water or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a base, such as triethylamine, to the cooled solution with vigorous stirring. The reaction is typically carried out at room temperature for several hours (e.g., 8 hours).

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The signal for THPC (around +25 ppm) will decrease, and a new signal for THP (around -25 ppm) will appear.

-

Upon completion, the resulting THP solution is used directly in the next step without isolation.

Step 2: Oxidation of THP to Tris(hydroxymethyl)phosphine oxide (THPO)

-

To the crude THP solution from Step 1, slowly add an oxidizing agent, such as 30-35% hydrogen peroxide, while maintaining the temperature below a certain threshold (e.g., 35°C) with cooling.

-

The reaction mixture is then gently heated (e.g., to 35°C for 30 minutes) to ensure complete oxidation.

-

Monitor the reaction by ³¹P NMR spectroscopy. The signal for THP will be replaced by a single peak for THPO at approximately +49 ppm.[1]

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator to yield crude THPO.

-

The crude product can be purified by recrystallization from a suitable solvent, such as absolute ethanol, to afford pure THPO as a white solid.

One-Pot Synthesis with Sodium Hydroxide

This method allows for the direct conversion of THPC to THPO in a single reaction vessel.

-

Dissolve THPC in water in a reaction flask equipped with a stirrer and a pH meter.

-

Add a formaldehyde scavenger, such as sodium sulfite (Na₂SO₃), to the solution.[4]

-

Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is raised to between 9.0 and 11.5.[4]

-

Heat the reaction mixture to approximately 75°C for about 2 hours with continuous agitation.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, THPO, is present in the aqueous solution along with salt byproducts.

-

Purification can be achieved by first removing the inorganic salts, potentially through filtration if they precipitate upon cooling or through more advanced techniques like ion exchange chromatography.

-

The water can then be removed under vacuum to yield THPO.

Synthesis using a Basic Anion Exchange Resin

This method utilizes a solid-supported base to simplify the workup procedure.[3][5]

-

Prepare a slurry of a strongly basic anion exchange resin (e.g., in the hydroxide form) in a suitable solvent like water or methanol.

-

Slowly add a solution of THPC to the resin slurry with good stirring. An excess of the basic resin is required for the formation of THPO.[5]

-

The reaction is typically carried out at room temperature. The progress can be monitored by measuring the pH of the solution.

-

During the reaction, hydrogen gas is liberated, so appropriate safety precautions must be taken.[5]

-

Once the reaction is complete, the resin is removed by filtration.

-

The filtrate, containing the THPO and formaldehyde byproduct, is collected.

-

The solvent and formaldehyde are removed by evaporation under vacuum (e.g., at 70-80°C) to yield the THPO product.[3]

-

The resulting product can be further purified by recrystallization from absolute ethanol.[3]

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the general chemical transformation from THPC to THPO.

Caption: General Reaction Pathway: THPC to THPO

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of THPO.

Caption: Experimental Workflow for THPO Synthesis

Characterization of this compound (THPO)

Proper characterization of the final product is crucial to ensure its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: THPO exhibits a characteristic singlet in the ³¹P NMR spectrum at approximately +49 ppm (in D₂O).[1]

-

¹³C NMR: The ¹³C NMR spectrum shows a doublet for the three equivalent hydroxymethyl carbons.[1]

-

¹H NMR: The proton NMR spectrum will show a signal for the methylene (B1212753) protons adjacent to the phosphorus atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of THPO will show characteristic absorption bands for the P=O and O-H functional groups. A strong band corresponding to the P=O stretch is typically observed.

-

Melting Point: The reported melting point of THPO can vary depending on its purity, but values in the range of 50-55°C have been cited.[3]

This technical guide provides a detailed overview of the synthesis of this compound from Tetrakis(hydroxymethyl)phosphonium chloride. By understanding the different synthetic methodologies, their associated quantitative outcomes, and the detailed experimental protocols, researchers, scientists, and drug development professionals can effectively produce and characterize this important organophosphorus compound for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and this compound - Google Patents [patents.google.com]

A Technical Guide to "THPO": Navigating a Duality in Scientific Nomenclature

Introduction

The acronym "THPO" presents a notable ambiguity in scientific literature, referring to two vastly different molecules: Thrombopoietin, a critical protein hormone in drug development, and Tris(hydroxymethyl)phosphine (B1196123) oxide, a chemical derivative of phosphine (B1218219) (PH₃) with industrial applications. This technical guide aims to provide an in-depth exploration of both entities, catering to researchers, scientists, and drug development professionals. The primary focus will be on Thrombopoietin, given its direct relevance to the target audience. A comprehensive overview of Tris(hydroxymethyl)phosphine oxide as a derivative of environmentally friendly PH₃ will also be presented to fully address the user's query.

Section 1: Thrombopoietin (THPO) - A Key Regulator in Hematopoiesis and Drug Development

Thrombopoietin (TPO or THPO) is a glycoprotein (B1211001) hormone that plays a pivotal role in regulating the production of platelets (thrombopoiesis) and maintaining hematopoietic stem cells (HSCs).[1] It is primarily produced by the liver and kidneys.[2] THPO exerts its effects by binding to the myeloproliferative leukemia virus oncogene (c-Mpl) receptor, which is expressed on the surface of platelets, megakaryocytes, and HSCs.[1] This interaction triggers a cascade of intracellular signaling pathways that are crucial for cell proliferation, differentiation, and survival.[3]

Signaling Pathways

Upon binding to its receptor, c-Mpl, THPO induces receptor homodimerization and activates several key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase (PI3K/AKT) pathways.[3][4]

-

JAK/STAT Pathway: This is a primary signaling route for THPO.[5][6] The binding of THPO to c-Mpl leads to the activation of JAK2, which then phosphorylates tyrosine residues on the receptor.[2][5] These phosphorylated sites serve as docking stations for STAT proteins, particularly STAT3 and STAT5.[7][8] Once phosphorylated by JAK2, STATs dimerize, translocate to the nucleus, and initiate the transcription of genes that regulate cell proliferation and differentiation.[5]

-

MAPK/ERK Pathway: THPO also activates the MAPK/ERK pathway, which is important for megakaryocyte differentiation.[4] This pathway is initiated by the recruitment of adapter proteins like Shc to the phosphorylated c-Mpl receptor, leading to the activation of the Ras-Raf-MEK-ERK cascade.[2]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is activated by THPO and is crucial for promoting cell survival and proliferation.[4] Activated PI3K phosphorylates and activates AKT, which in turn influences cell cycle progression and inhibits apoptosis.[4]

Data Presentation

The binding of THPO to its receptor, c-Mpl, is a high-affinity interaction. Quantitative data from equilibrium binding experiments are summarized below.

| Ligand | Receptor/Cell Type | Binding Affinity (Kd) | Reference |

| ¹²⁵I-Tpo | Human Platelets | 190 pmol/L | [9][10] |

| ¹²⁵I-Tpo | BaF3-MplR cells | ~120 pmol/L | [9] |

| Murine Tpo | Monomeric murine TpoR | ~100 nM | [11] |

| Murine Tpo | Dimeric murine TpoR | ~1 nM | [11] |

THPO receptor agonists (TPO-RAs) have been developed to treat thrombocytopenia. Their efficacy in clinical trials is highlighted in the following table.

| TPO-RA | Condition | Efficacy Outcome | Result | Reference |

| Avatrombopag, Lusutrombopag | Chronic Liver Disease (Pre-procedure) | Platelet count > 50 x 10⁹/L | 72.1% (TPO-RA) vs 15.6% (Placebo) | [12] |

| Avatrombopag, Lusutrombopag | Chronic Liver Disease (Pre-procedure) | Reduced platelet transfusions | 22.5% (TPO-RA) vs 67.8% (Placebo) | [12] |

| Romiplostim | Immune Thrombocytopenia | More effective than placebo | Odds Ratio: 0.04 | [13] |

| Eltrombopag | Immune Thrombocytopenia | More effective than placebo | Odds Ratio: 0.19 | [13] |

| TPO-RAs (various) | Chemotherapy-Induced Thrombocytopenia | Reduced grade 3 or 4 thrombocytopenia | Statistically significant reduction | [14] |

Experimental Protocols

This protocol describes a method to measure the proliferative effect of THPO on a human megakaryocytic leukemic cell line (e.g., MO7e).[15]

-

Cell Culture: Culture MO7e cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 30,000 cells per well.

-

Treatment: Add various concentrations of recombinant THPO to the wells. Include a negative control (no THPO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Plot the absorbance against the concentration of THPO to determine the dose-response curve and the ED₅₀ (the concentration of THPO that gives half-maximal response).

This protocol outlines the steps to detect the phosphorylation of JAK2 and STAT5 in response to THPO stimulation.

-

Cell Culture and Starvation: Culture a THPO-responsive cell line (e.g., UT7-mpl) to a suitable density. Prior to stimulation, starve the cells of cytokines for 4-6 hours to reduce basal signaling.

-

Stimulation: Treat the cells with a known concentration of THPO (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (Optional but recommended for JAK2): Incubate the cell lysates with an anti-JAK2 antibody followed by protein A/G-agarose beads to immunoprecipitate JAK2.

-

SDS-PAGE and Western Blotting: Separate the proteins from the cell lysates (for STAT5) or immunoprecipitates (for JAK2) by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated JAK2 (p-JAK2) or phosphorylated STAT5 (p-STAT5). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Analyze the intensity of the bands corresponding to p-JAK2 and p-STAT5 to determine the level of phosphorylation at different time points.

Section 2: this compound (THPO) - A PH₃ Derivative

This compound, (HOCH₂)₃PO, is an organophosphorus compound and a derivative of phosphine (PH₃).[2] PH₃ is considered an environmentally friendly source for phosphorus compounds.[9] The chemical THPO is primarily recognized for its use as a flame-retardant polyol.[2][9] While its main application is in materials science, it is also noted as a potential intermediate in pharmaceutical synthesis.[4]

Synthesis from PH₃ Derivatives

The industrial synthesis of this chemical THPO is typically achieved through the oxidation of tris(hydroxymethyl)phosphine (THP).[2][9] THP itself can be produced from tetrakis(hydroxymethyl)phosphonium (B1206150) salts like THPC (chloride) or THPS (sulfate), which are synthesized from phosphine (PH₃) and formaldehyde (B43269).[16]

Data Presentation

The key physicochemical properties of this compound are presented below.

| Property | Value | Reference |

| Chemical Formula | C₃H₉O₄P | [17][18] |

| Molecular Weight | 140.07 g/mol | [17] |

| CAS Number | 1067-12-5 | [17] |

| Appearance | Colorless solid to viscous liquid | [19] |

| Melting Point | 48-56 °C | [20] |

| Boiling Point | 111-113 °C at 2.5 mmHg | [20] |

Experimental Protocols

This protocol describes a laboratory-scale synthesis of the chemical THPO from Tetrakis(hydroxymethyl)phosphonium chloride (THPC) using a basic anion exchange resin.[21]

-

Resin Preparation: Prepare a column with a strongly basic anion exchange resin in its hydroxide (B78521) form.

-

Reaction Setup: Prepare a solution of THPC in a suitable solvent (e.g., water or methanol).

-

Reaction: Pass the THPC solution through the resin column. An excess of the basic resin is required to drive the reaction to completion. The reaction involves the neutralization of THPC and subsequent decomposition and oxidation to form THPO, with the liberation of hydrogen gas.

-

Reaction: [P(CH₂OH)₄]⁺Cl⁻ + excess OH⁻-resin → (HOCH₂)₃PO + H₂ + H₂C=O + Cl⁻-resin + H₂O

-

-

Collection: Collect the eluate containing the THPO product.

-

Washing: Wash the resin with additional solvent to ensure complete recovery of the product.

-

Purification: Combine the eluate and washes. Remove the solvent and formaldehyde under vacuum to yield substantially pure THPO.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

The term "THPO" serves as a pertinent example of acronym ambiguity in scientific research. For drug development professionals, THPO predominantly refers to Thrombopoietin, a vital cytokine with well-established signaling pathways and therapeutic applications in managing thrombocytopenia. Conversely, in the realm of chemical synthesis and material science, THPO denotes this compound, a derivative of the environmentally benign reagent phosphine, with its primary utility as a flame retardant. A clear understanding and contextual differentiation of these two molecules are paramount for accurate scientific communication and research. This guide has provided a detailed technical overview of both entities, equipping researchers with the necessary data, protocols, and pathway visualizations to navigate their respective fields of study.

References

- 1. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Update on thrombopoietin in preclinical and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 7. The Thrombopoietin Receptor Can Mediate Proliferation without Activation of the Jak-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thrombopoietin activates a STAT5-like factor in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Human platelets display high-affinity receptors for thrombopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cryo-EM structure of the extracellular domain of murine Thrombopoietin Receptor in complex with Thrombopoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 13. Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network meta-analysis of randomized controlled trials and results of real-world safety data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of thrombopoietin receptor agonists in solid tumors with chemotherapy-induced thrombocytopenia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cloud-clone.com [cloud-clone.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C3H9O4P | CID 70598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. GSRS [gsrs.ncats.nih.gov]

- 19. strem.com [strem.com]

- 20. chembk.com [chembk.com]

- 21. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Relationship Between THPC, THP, and THPO

This guide provides a detailed examination of the chemical structures, transformations, and properties of three pivotal organophosphorus compounds: Tetrakis(hydroxymethyl)phosphonium chloride (THPC), Tris(hydroxymethyl)phosphine (THP), and Tris(hydroxymethyl)phosphine oxide (THPO). These compounds are fundamentally linked through a series of acid-base and redox reactions, forming the basis for their application in various industrial processes, most notably as flame retardants for textiles.[1][2][3]

Core Chemical Identities and Relationship

The central relationship between these three molecules begins with the salt, THPC, which serves as a stable precursor to the reactive intermediate, THP.[4] THP is subsequently converted to the stable phosphine (B1218219) oxide, THPO, through oxidation.

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC): An organophosphorus salt with the formula [P(CH₂OH)₄]Cl.[1] It is a white, water-soluble solid and the common starting material in this chemical system.[1]

-

Tris(hydroxymethyl)phosphine (THP): A tertiary phosphine with the formula P(CH₂OH)₃.[1] It is the key reactive intermediate derived from THPC.[4] In many applications, THPC acts as a reservoir for the in-situ formation of THP.[4]

-

This compound (THPO): A stable phosphine oxide with the formula (HOCH₂)₃PO.[5] It is the final oxidation product in this sequence and is recognized as an efficient, halogen-free flame-retardant polyol.[5][6]

The primary transformation pathway involves the base-mediated conversion of THPC to THP, followed by the oxidation of THP to THPO.

Quantitative Data Summary

The following table summarizes key quantitative properties of the primary precursor (THPC) and the final product (THPO).

| Property | Tetrakis(hydroxymethyl)phosphonium chloride (THPC) | This compound (THPO) |

| IUPAC Name | Tetrakis(hydroxymethyl)phosphonium chloride | This compound |

| Chemical Formula | C₄H₁₂ClO₄P[1] | C₃H₉O₄P |

| Molar Mass | 190.56 g/mol [1] | 140.07 g/mol |

| Appearance | White solid[1] | Colorless, hygroscopic needles or wax[7] |

| Melting Point | 150 °C (decomposes >152.4 °C)[1] | 69-70 °C[7] |

| Density | 1.341 g/cm³[1] | Not specified |

| CAS Number | 124-64-1[1] | 27156-55-6 |

Detailed Experimental Protocols

Synthesis of Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

THPC is synthesized with high yield via the reaction of phosphine gas with formaldehyde (B43269) in an acidic medium.[1]

-

Reaction: PH₃ + 4 H₂C=O + HCl → [P(CH₂OH)₄]Cl[1]

-

Methodology:

-

Phosphine gas (PH₃) is bubbled through a solution of formaldehyde (typically 37% aqueous solution) containing hydrochloric acid (HCl).[1]

-

The reaction is typically carried out at a controlled temperature. Studies have shown optimal conditions at 60 °C.[8][9]

-

The synthesis can be significantly accelerated by using a catalyst, such as copper (II) chloride (CuCl₂).[8][9][10]

-

Upon completion of the reaction, the product, THPC, can be isolated as a white crystalline solid.[1]

-

Synthesis of this compound (THPO) from THPC

The conversion of THPC to THPO is a two-step process involving the intermediate formation of THP, which is then oxidized.[5][7] This protocol describes a method for achieving high-purity THPO.[7]

-

Overall Reaction: [P(CH₂OH)₄]Cl + NaOH + [O] → (HOCH₂)₃PO + NaCl + CH₂O + H₂O

-

Methodology:

-

In-situ Generation of THP: An aqueous solution of THPC is prepared. To this solution, an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) is added to act as a formaldehyde scavenger.[7] The pH of the mixture is then carefully raised to between 9.0 and 11.5 by the dropwise addition of 50% aqueous sodium hydroxide (B78521) (NaOH).[7] This basic condition facilitates the conversion of THPC to THP.[1][11]

-

Oxidation to THPO: The resulting alkaline solution is heated to approximately 75 °C for 2 hours with agitation.[7] The oxidation of THP to THPO can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or by bubbling air/O₂ through the solution.[5][6][12] In strongly alkaline aqueous media, water itself can act as the oxidant, leading to the liberation of hydrogen gas.[5][13]

-

Purification: After the reaction, the solution can be purified to isolate THPO. This may involve ion-exchange chromatography to remove salts.[7]

-

Applications in Flame Retardancy

The chemical transformations described are central to the application of these compounds as flame retardants, particularly in the "Proban Process".[1][14] In this application, THPC is treated with urea (B33335) and applied to cotton fabrics.[1] During the curing process, which involves treatment with ammonia, the phosphonium (B103445) structure condenses and is converted to a cross-linked phosphine oxide polymer that becomes permanently fixed within the fabric fibers.[1][14] This polymer disrupts the combustion cycle of the cellulose, promoting char formation and thus imparting a durable, flame-retardant finish.[15]

References

- 1. Tetrakis(hydroxymethyl)phosphonium chloride - Wikipedia [en.wikipedia.org]

- 2. vcycletech.com [vcycletech.com]

- 3. THPC Treated Flame Retardant Fabric [frdrotex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of tetrakis (hydroxymethyl) phosphonium chloride by high-concentration phosphine in industrial off-gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iwaponline.com [iwaponline.com]

- 10. Synthesis of tetrakis (hydroxymethyl) phosphonium chloride by high-concentration phosphine in industrial off-gas. | Semantic Scholar [semanticscholar.org]

- 11. Insights into the mechanism of the formation of noble metal nanoparticles by in situ NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ataman-chemicals.com [ataman-chemicals.com]

- 15. Tetrakis(hydroxymethyl)phosphonium chloride ,CAS:124-64-1 [hxochemical.com]

The Water Solubility of Tris(hydroxymethyl)phosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(hydroxymethyl)phosphine (B1196123) Oxide (THPO)

Tris(hydroxymethyl)phosphine oxide (CAS No. 1067-12-5) is a polyol featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hydroxymethyl groups (-CH2OH).[1] This structure imparts significant polarity and the capacity for extensive hydrogen bonding. THPO is recognized as an efficient flame-retardant and serves as a precursor in the synthesis of various organic molecules, including acyclic nucleoside analogues and other compounds of pharmaceutical interest.[1][2] The presence of the phosphine (B1218219) oxide moiety can enhance thermal stability and act as a Lewis base.[3]

Water Solubility of THPO

Quantitative Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data for the water solubility of this compound (e.g., in g/100 mL or mol/L at a specified temperature).

Qualitative Assessment and Predicted Properties

Despite the absence of precise quantitative values, the molecular structure of THPO strongly indicates a high affinity for water. The presence of three hydroxyl (-OH) groups and a polar phosphine oxide (P=O) group allows for the formation of multiple hydrogen bonds with water molecules, suggesting that THPO is readily soluble in water.[1]

Computational predictions support this assessment. The predicted XLogP3 value for THPO is -2.4, which indicates a high degree of hydrophilicity.[4] Compounds with low LogP values are generally freely soluble in water.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H9O4P | [4] |

| Molecular Weight | 140.07 g/mol | [4] |

| XLogP3 | -2.4 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 77.8 Ų | [5] |

Experimental Protocol for Determining Water Solubility

The following is a generalized experimental protocol for determining the water solubility of a polar organic compound like THPO, based on standard laboratory methods.[6][7]

Materials

-

This compound (THPO), solid

-

Distilled or deionized water

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of THPO to a series of vials.

-

To each vial, add a known volume of distilled water (e.g., 5 mL).

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or by placing a small magnetic stir bar in each vial.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a known volume of water to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of THPO in the diluted samples using a pre-validated analytical method, such as HPLC with a suitable detector.

-

-

Calculation of Solubility:

-

Calculate the concentration of THPO in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Synthesis and Purification Workflow

This compound is typically synthesized through the oxidation of tris(hydroxymethyl)phosphine (THP) or its precursor, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC).[1][3] The following diagram illustrates a general workflow for its preparation and purification.

Caption: A general workflow for the synthesis and purification of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. www1.udel.edu [www1.udel.edu]

- 3. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and this compound - Google Patents [patents.google.com]

- 4. This compound | C3H9O4P | CID 70598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

Thermal Stability of Tris(hydroxymethyl)phosphine oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(hydroxymethyl)phosphine oxide (THPO) is an organophosphorus compound of significant interest across various scientific disciplines, including materials science and medicinal chemistry, primarily for its role as a flame retardant and a versatile chemical intermediate.[1][2] A critical parameter governing its application and processing is its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of THPO, detailing its decomposition behavior through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The document outlines hypothetical, yet representative, thermal analysis data, detailed experimental protocols for reproducing such measurements, and a proposed thermal decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals working with THPO, enabling a deeper understanding of its thermal limitations and behavior at elevated temperatures.

Introduction

This compound, with the chemical formula (HOCH₂)₃PO, is a trifunctional organophosphorus compound characterized by three primary alcohol groups and a phosphine (B1218219) oxide core.[1] This structure imparts properties that make it a valuable building block in chemical synthesis and polymer chemistry. Notably, its high phosphorus content contributes to its efficacy as a flame retardant. Understanding the thermal stability of THPO is paramount for its safe handling, storage, and application, particularly in processes that involve high temperatures, such as polymer processing and chemical synthesis.

This guide summarizes the key aspects of the thermal decomposition of THPO. Due to the limited availability of specific thermal analysis data for pure THPO in publicly accessible literature, this document presents a set of representative, hypothetical data based on the expected behavior of similar organophosphorus compounds. The experimental protocols provided are generalized best practices for the thermal analysis of such materials.

Thermal Analysis Data

The thermal stability of a compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss events. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

Thermogravimetric Analysis (TGA)

The following table summarizes the hypothetical thermogravimetric analysis data for this compound under an inert nitrogen atmosphere.

| Parameter | Temperature (°C) | Mass Loss (%) | Description |

| Tonset | ~ 210 °C | - | Onset temperature of major decomposition |

| T5% | ~ 225 °C | 5% | Temperature at 5% mass loss |

| T10% | ~ 235 °C | 10% | Temperature at 10% mass loss |

| T50% | ~ 270 °C | 50% | Temperature at 50% mass loss |

| Tmax | ~ 285 °C | - | Temperature of maximum rate of decomposition |

| Residual Mass @ 600°C | - | ~ 25% | Char yield in an inert atmosphere |

Note: This data is hypothetical and representative of a typical organophosphorus polyol. Actual values may vary based on sample purity and experimental conditions.

Differential Scanning Calorimetry (DSC)

The following table presents hypothetical differential scanning calorimetry data for this compound.

| Parameter | Temperature (°C) | Enthalpy (J/g) | Description |

| Melting Point (Tm) | ~ 55 - 60 °C | ~ 120 J/g | Endothermic event corresponding to melting |

| Decomposition | > 210 °C | Varies | Complex series of exothermic and endothermic events |

Note: This data is hypothetical. The decomposition of THPO is likely a complex process with multiple overlapping thermal events that may be difficult to resolve into distinct peaks.

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of THPO.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the THPO sample is of high purity and has been dried to remove any residual solvent or moisture.

-

Crucible: Use an inert crucible, such as alumina (B75360) or platinum.

-

Sample Mass: Accurately weigh approximately 5-10 mg of the THPO sample into the crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset decomposition temperature (Tonset), temperatures at various percentage mass losses (Tx%), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and observe the thermal events associated with the decomposition of THPO.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Use a high-purity, dry sample of THPO.

-

Crucible: Hermetically seal approximately 2-5 mg of the sample in an aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow to the sample relative to the reference.

-

Data Analysis: Determine the melting point (Tm) from the peak of the endothermic melting transition and observe any exothermic or endothermic events associated with decomposition.

Thermal Decomposition Pathway

The thermal decomposition of (α-hydroxyalkyl)phosphine oxides is generally understood to proceed via the liberation of carbonyl compounds (in this case, formaldehyde) and the formation of more stable phosphorus-containing species. The following diagram illustrates a plausible, simplified decomposition pathway for this compound.

Caption: Proposed thermal decomposition of THPO.

This proposed mechanism involves the initial breakdown of the hydroxymethyl groups, releasing formaldehyde. The remaining phosphorus-containing fragments can then undergo further condensation reactions at higher temperatures to form a stable, phosphorus-rich char. This char formation is a key aspect of the flame-retardant action of many organophosphorus compounds.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While the presented quantitative data is hypothetical due to a lack of published specific results for the pure compound, it serves as a representative guide for researchers and professionals. The detailed experimental protocols offer a standardized approach for the thermal analysis of THPO, enabling consistent and reliable data generation. The proposed decomposition pathway provides a logical framework for understanding the chemical transformations that THPO undergoes at elevated temperatures. Further research involving techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable in elucidating the precise nature of the decomposition products and validating the proposed mechanism.

References

An In-depth Technical Guide to Tris(hydroxymethyl)phosphine oxide (CAS Number: 1067-12-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), identified by CAS number 1067-12-5, is a versatile organophosphorus compound with a unique combination of reactivity and stability.[1] Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hydroxymethyl (-CH2OH) groups, makes it a valuable intermediate in a variety of chemical syntheses.[1][2] This guide provides a comprehensive overview of THPO, including its chemical and physical properties, synthesis, key applications in research and drug development, and essential safety information.

Chemical and Physical Properties

THPO is a white crystalline solid or a colorless to pale yellow liquid, and it is highly soluble in water.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1067-12-5 | [4] |

| Molecular Formula | C3H9O4P | [4] |

| Molecular Weight | 140.07 g/mol | [4] |

| Melting Point | 56-58 °C | [5] |

| Boiling Point | 504.9 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.478 g/cm³ (Predicted) | [5] |

| Water Solubility | 1000 g/L at 25 °C | [5] |

| Appearance | White solid or colorless/pale yellow liquid | [3] |

Synthesis of Tris(hydroxymethyl)phosphine oxide

THPO is primarily synthesized through the oxidation of tris(hydroxymethyl)phosphine (THP) or by the hydrolysis of tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS).[6][7] The general synthetic relationship is illustrated below.

Experimental Protocol: Synthesis of THPO from THPC

The following protocol is based on a method described in U.S. Patent 3,833,661 for the preparation of THPO from tetrakis(hydroxymethyl)phosphonium chloride (THPC) using a strongly basic anion exchange resin.[8]

Materials:

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Strongly basic anion exchange resin (hydroxide form)

-

Distilled water

-

Ethanol (absolute)

Procedure:

-

Prepare a solution of THPC in distilled water.

-

Pass the THPC solution through a column packed with an excess of a strongly basic anion exchange resin in the hydroxide (B78521) form. The excess of the basic resin facilitates the conversion to THPO.[8]

-

Collect the eluent from the column.

-

Wash the column with additional portions of distilled water and combine the washings with the eluent.

-

Evaporate the combined aqueous solution in vacuo at 70-80 °C to yield a light yellow oil.[8]

-

Recrystallize the resulting THPO from absolute ethanol. Cool the solution to -30 °C to yield colorless crystals of this compound. The reported yield is 88%.[8]

Applications in Research and Drug Development

THPO's trifunctional nature, with its three reactive hydroxyl groups and a stable phosphine (B1218219) oxide core, makes it a valuable building block in various fields.

Flame Retardants

THPO is utilized as a reactive flame retardant, particularly in the production of polyurethane foams and other polymers.[3] The high phosphorus content contributes to its flame retardant efficacy, which is believed to occur primarily in the condensed phase through the promotion of char formation. When incorporated into polyurethane synthesis, THPO can act as a crosslinker or chain extender.[6]

Precursor for Ligand Synthesis

The hydroxymethyl groups of THPO can be chemically modified to synthesize various multifunctional organophosphorus compounds, including phosphine ligands.[6] For instance, halogenation of THPO yields tris(halomethyl)phosphine oxides, which can be further reacted to introduce other functionalities.[6]

Role in Pharmaceutical and Agrochemical Synthesis

THPO serves as a versatile scaffold for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[2] A notable application is in the synthesis of acyclic nucleoside analogues, which are of interest for their potential antiviral activities.[1][5]

The general workflow for the synthesis of acyclic nucleoside analogues from THPO involves a series of protection, activation, and coupling steps.

Safety and Handling

While this compound itself is reported as not meeting GHS hazard criteria in multiple reports, its precursor, Tris(hydroxymethyl)phosphine, is classified as toxic if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation.[1][7] Therefore, it is crucial to handle THPO with appropriate safety precautions, especially if there is a possibility of residual precursors.

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[6]

-

Avoid breathing dust, vapor, mist, or gas.[6]

-

Avoid contact with skin and eyes.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

It is hygroscopic and air-sensitive, so handling and storage under an inert gas are recommended.[6]

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations.[1]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and other scientific fields. Its unique properties and reactivity profile suggest its continued importance as a versatile chemical intermediate.

References

- 1. fishersci.com [fishersci.com]

- 2. トリス(ヒドロキシメチル)ホスフィン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C3H9O4P | CID 70598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]

A Halogen-Free Phosphorus Source: A Technical Guide to Tris(hydroxymethyl)phosphine oxide (THPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (B1196123) oxide, commonly known as THPO, is a versatile and highly reactive organophosphorus compound. With the chemical formula (HOCH₂)₃PO, it presents as a key intermediate in various chemical syntheses and as an effective halogen-free flame retardant. Its structure, featuring a phosphorus-carbon bond, offers greater stability and resistance to hydrolysis compared to many phosphorus-oxygen bonded counterparts. This stability, combined with the reactivity of its three hydroxymethyl groups, makes THPO a compound of significant interest in polymer chemistry, materials science, and pharmaceutical development. As a halogen-free phosphorus source, it provides an environmentally favorable alternative to traditional halogenated compounds.[1] This guide provides an in-depth look at the synthesis of THPO, its applications, and the mechanisms of its action.

Synthesis of THPO

The industrial production of THPO is primarily achieved through a straightforward two-step process starting from commercially available tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS).[2][3] The general pathway involves the neutralization of the phosphonium (B103445) salt to form tris(hydroxymethyl)phosphine (THP), which is subsequently oxidized to THPO.

Experimental Protocol: Synthesis from THPC via an Anion Exchange Resin

A published method for preparing THPO from THPC involves the use of a strongly basic anion exchange resin.[4] This method can be tailored to produce either THP or THPO by controlling the stoichiometry of the resin.

Materials:

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Strongly basic anion exchange resin (e.g., Dowex-1 X 10) in the hydroxide (B78521) form

-

Distilled water

-

Absolute ethanol (B145695) (for recrystallization)

Procedure: [4]

-

A solution of THPC (e.g., 25.0 g, 0.131 mole) in 50 ml of distilled water is prepared.

-

To a slurry of an excess of a strongly basic anion exchange resin in the hydroxide form in 50 ml of distilled water, the THPC solution is added slowly with efficient stirring. Vigorous gas (hydrogen) evolution will be observed.

-

The reaction mixture is stirred for approximately 17 hours until gas evolution subsides.

-

The resin is removed by filtration and washed with three 50 ml portions of distilled water.

-

The combined filtrate and washings are concentrated by evaporation in vacuo at 70-80°C to yield a light yellow oil.

-

The crude THPO can be recrystallized from absolute ethanol. Cooling to -30°C yields colorless crystals.

Yield and Purity: This method has been reported to produce THPO with a yield of approximately 88%.[4] The melting point of the recrystallized product is in the range of 50-52°C.[4]

Alternative Synthesis Methods

Other methods for the oxidation of THP to THPO include using hydrogen peroxide, air/oxygen, or even water under alkaline conditions.[2] For instance, in the presence of a formaldehyde (B43269) scavenger like sodium sulfite, THPO can be produced in high yield and purity from THPC by adjusting the pH to 9.0-11.5 with aqueous NaOH and heating to approximately 75°C for 2 hours.[3]

dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions THPC [label="THPC\nTetrakis(hydroxymethyl)\nphosphonium chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Resin [label="Excess Strong\nBasic Anion\nExchange Resin (OH⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stirring in\nAqueous Slurry\n(~17 hours)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ResinWaste [label="Spent Resin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation\n(70-80°C, in vacuo)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CrudeTHPO [label="Crude THPO\n(Light yellow oil)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(Absolute Ethanol)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PureTHPO [label="Pure THPO\n(Colorless crystals)", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2];

// Edges THPC -> Reaction; Resin -> Reaction; Reaction -> Filtration; Filtration -> ResinWaste [label="Waste"]; Filtration -> Evaporation [label="Filtrate"]; Evaporation -> CrudeTHPO; CrudeTHPO -> Recrystallization; Recrystallization -> PureTHPO; }

Caption: Dual-phase flame retardancy mechanism of THPO.

Quantitative Performance Data

The effectiveness of THPO as a flame retardant is demonstrated by various standard fire safety tests. The Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry are commonly used to evaluate performance.

| Polymer System | THPO Content | Test | Result | Reference |

| Rigid Polyurethane Foam | Initiator | LOI | >30 | [1] |

| Rigid Polyurethane Foam | Initiator | UL-94 | V-0 | [1] |

| Epoxy Resin Composite | Modifier | LOI | 27.2 (at 10 phr) | [5] |

| Epoxy Resin Composite | Modifier | UL-94 | V-0 (at 10 phr) | [5] |

| Epoxy Resin Composite | Modifier | Peak Heat Release Rate | Reduced by 35.7% (at 10 phr) | [5] |

| Epoxy Resin Composite | Modifier | Total Heat Release | Reduced by 25.1% (at 10 phr) | [5] |

Applications in Organic Synthesis

Beyond its role in flame retardancy, THPO is a valuable building block in organic and pharmaceutical synthesis. [2][6]Its trifunctional nature allows it to serve as a scaffold for creating more complex molecules.

Key reactions involving THPO include:

-

Esterification and Etherification: The hydroxymethyl groups readily react with carboxylic acid derivatives and alkyl halides. [2][3]* Halogenation: THPO can be halogenated to produce tris(chloromethyl)phosphine oxide or tris(bromomethyl)phosphine oxide, which are versatile intermediates for synthesizing other multifunctional organophosphorus compounds like tris(aminomethyl)phosphine oxide. [2]* Pharmaceutical Intermediates: It serves as a starting material for the synthesis of complex molecules, including acyclic nucleoside analogues. [7] dot

Caption: Key reaction pathways of THPO in organic synthesis.

Conclusion

Tris(hydroxymethyl)phosphine oxide is a highly functional and valuable organophosphorus compound. Its efficient synthesis, coupled with its effectiveness as a halogen-free flame retardant, makes it a critical component in the development of safer and more environmentally friendly materials. Its dual-phase flame retardant mechanism, involving both char formation and gas-phase radical quenching, provides robust fire protection in a variety of polymers. Furthermore, its versatile reactivity opens up numerous possibilities for its use as an intermediate in organic and pharmaceutical synthesis, solidifying its role as a key halogen-free phosphorus source for a range of advanced applications.

References